
N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H15BrN6O3S2 and its molecular weight is 519.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, structural characteristics, and biological activities, supported by data tables and relevant case studies.
1. Structural Characteristics
The molecular formula of the compound is C22H19BrN6O2S2, with a molecular weight of 543.46 g/mol. The compound features a complex structure that includes a furan ring, a triazole moiety, and a thiazole group, which are known for their pharmacological properties.
2.1 Anticancer Activity
The compound has shown promising anticancer activity in various studies. For example:
The structure–activity relationship (SAR) analysis indicates that the presence of the thiazole moiety is crucial for enhancing cytotoxicity against cancer cell lines. The methyl group on the phenyl ring also contributes positively to the anticancer effects .
2.2 Antimicrobial Activity
This compound exhibits antimicrobial properties against various bacterial strains.
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus epidermidis | < 10 µg/mL | Demonstrated efficacy comparable to standard antibiotics like norfloxacin . |
The presence of electron-donating groups in its structure enhances its interaction with bacterial cell membranes, leading to effective inhibition of growth.
2.3 Anticonvulsant Activity
Research has indicated potential anticonvulsant properties of compounds related to this structure:
Compound | Activity | Reference |
---|---|---|
Thiazole derivatives | Effective against PTZ-induced seizures | Showed protection similar to sodium valproate . |
Case Study 1: In Vivo Evaluation
In vivo studies conducted on animal models have shown that derivatives of this compound exhibit significant tumor reduction compared to control groups. These findings support the potential use of this compound in cancer therapy.
Case Study 2: Structure-Based Drug Design
Recent advancements in structure-based drug design have utilized the unique structural features of this compound to develop more potent analogs. Computational modeling has revealed that modifications at specific positions on the furan and thiazole rings can enhance binding affinity to target proteins involved in cancer progression .
4. Conclusion
This compound represents a promising candidate for further research in anticancer and antimicrobial therapies. Its diverse biological activities underscore the importance of continued investigation into its mechanisms of action and potential therapeutic applications.
科学的研究の応用
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Research indicates that derivatives related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing thiazole and triazole rings demonstrate effective activity against both Gram-positive and Gram-negative bacteria as well as fungi .
- A study evaluating the antimicrobial efficacy of synthesized thiazole derivatives reported promising results against various pathogens, suggesting that similar structures might enhance the effectiveness of N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide in combating drug-resistant strains .
-
Anticancer Potential :
- The compound has been investigated for its anticancer properties, particularly against human breast adenocarcinoma cell lines (MCF7). In vitro studies using the Sulforhodamine B assay demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cells .
- Molecular docking studies have further elucidated the binding interactions between these compounds and their targets, providing insights into their mechanisms of action against cancer cells .
Activity Type | Tested Compounds | Target Organisms/Cells | Results |
---|---|---|---|
Antimicrobial | Thiazole derivatives | Various bacteria and fungi | Significant activity against resistant strains |
Anticancer | N-(4-(4-bromophenyl)... | MCF7 human breast adenocarcinoma cells | High cytotoxicity observed |
Case Studies
-
Study on Antimicrobial Efficacy :
- A study published in PMC evaluated a series of thiazole derivatives for their antimicrobial properties. The results indicated that modifications to the thiazole structure could enhance activity against specific microbial strains, providing a basis for further development of this compound as a potential antimicrobial agent .
-
Anticancer Activity Assessment :
- Another investigation focused on synthesizing and testing various derivatives of thiazole-containing compounds for anticancer activity. The findings revealed that specific structural modifications could lead to increased selectivity and potency against cancer cell lines, supporting the exploration of this compound in cancer therapy .
特性
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN6O3S2/c20-12-3-5-13(6-4-12)26-15(10-22-17(28)14-2-1-8-29-14)24-25-19(26)31-11-16(27)23-18-21-7-9-30-18/h1-9H,10-11H2,(H,22,28)(H,21,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQRTVDNDGDSPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。